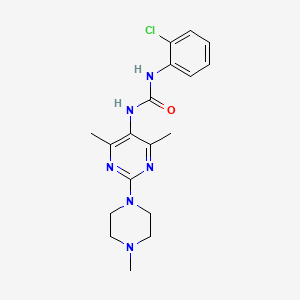

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often using catalysts under specific conditions. For instance, the synthesis of a similar compound, 4-(4-chlorophenyl)-6-methyl-5-methoxy-carbonyl-3,4-dihydropyrimidin-2(H)-one, was achieved through the reaction of 4-chlorobenzaldehyde, methyl acetoacetate, and urea using H3BO3 as a catalyst under microwave irradiation, demonstrating a method that could potentially apply to our compound of interest (Guo & Shun, 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like X-ray single-crystal diffraction, demonstrating specific spatial arrangements and bonding patterns. For example, a study on N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed molecule inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs often lead to the formation of complex structures with specific properties. For example, the reaction of arylsulfonyl isocyanates with 4-amino-2,6-dialkylpyrimidines led to the formation of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas, showcasing a method of creating derivatives with potentially similar chemical behaviors as our compound (Zeuner & Niclas, 1989).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, have been studied using various analytical methods. For instance, the physical characterization of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine highlighted its crystalline structure and potential antibacterial properties, providing insights into the physical characteristics one might expect from our compound (Murugavel et al., 2015).

Wissenschaftliche Forschungsanwendungen

Molecular Dimerization

Research highlights the significant dimerization capability of ureidopyrimidinones through quadruple hydrogen bonding, indicating potential applications in supramolecular chemistry for creating highly organized structures. This property underlines the compound's utility in designing new molecular assemblies with tailored properties for materials science and nanotechnology (Beijer et al., 1998).

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in synthesizing diverse heterocyclic compounds, such as pyrimidines and urethanes, showcasing its adaptability in organic synthesis. These reactions produce a range of products with potential pharmaceutical applications, highlighting the compound's role in drug discovery and development (Kinoshita et al., 1989).

Herbicidal Activity

The compound's derivatives have been identified as new chlorosis-inducing preemergence herbicides. By inhibiting carotenoid biosynthesis at the phytoene desaturase step, these derivatives demonstrate the compound's potential for agricultural applications, particularly in developing new herbicidal agents (Babczinski et al., 1995).

Formation of Novel Organic Compounds

Studies reveal the compound's role in generating novel organic compounds, including imidazolidinone, triazinone, and pyrimidinone derivatives, through reactions with various acceptor molecules. These findings indicate the compound's utility in organic chemistry for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Matsuda et al., 1976).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN6O/c1-12-16(23-18(26)22-15-7-5-4-6-14(15)19)13(2)21-17(20-12)25-10-8-24(3)9-11-25/h4-7H,8-11H2,1-3H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWVLKWYQBTLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)